Benzoctamine-d3 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

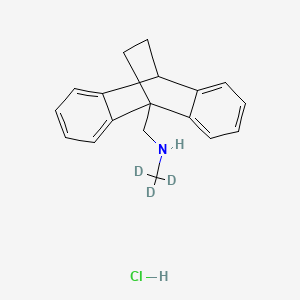

Benzoctamine-d3 Hydrochloride is a deuterated form of Benzoctamine, a compound known for its sedative and anxiolytic properties. It is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as pharmacology and biochemistry. The compound is structurally related to the tetracyclic antidepressant maprotiline and belongs to the class of dibenzobicyclo-octadienes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoctamine-d3 Hydrochloride involves the deuteration of Benzoctamine. The process typically starts with the preparation of Benzoctamine, which is then subjected to deuteration. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, often using deuterated reagents under controlled conditions. The final step involves the formation of the hydrochloride salt by reacting the deuterated Benzoctamine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Quality control measures are implemented to ensure the purity and consistency of the final product .

化学反应分析

Types of Reactions

Benzoctamine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

科学研究应用

Benzoctamine-d3 Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Pharmacology: Used to study the pharmacokinetics and pharmacodynamics of Benzoctamine and its derivatives.

Biochemistry: Employed in metabolic studies to trace the pathways and interactions of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action in treating anxiety and other conditions.

Industry: Utilized in the development of new drugs and chemical processes

作用机制

The exact mechanism by which Benzoctamine-d3 Hydrochloride exerts its effects is not fully understood. it is known to increase serotonin levels in the forebrain, which may mediate its anxiolytic effects. The compound also antagonizes epinephrine and norepinephrine, contributing to its sedative properties. Studies suggest that it may reduce blood pressure through the adrenergic system .

相似化合物的比较

Benzoctamine-d3 Hydrochloride is structurally similar to other tetracyclic compounds such as maprotiline. its unique isotopic labeling with deuterium distinguishes it from other compounds. This labeling allows for more precise studies in various scientific fields. Similar compounds include:

Maprotiline: A tetracyclic antidepressant with a similar structure but different pharmacological properties.

Diazepam: An anxiolytic drug with similar effects but different chemical structure.

Chlordiazepoxide: Another anxiolytic with a different structure but comparable efficacy

This compound’s unique properties make it a valuable tool in scientific research, providing insights into the pharmacological and biochemical behavior of related compounds.

生物活性

Benzoctamine-d3 Hydrochloride, a derivative of benzoctamine, is primarily recognized for its psychoactive properties, particularly in the context of anxiety management. This article delves into its biological activity, pharmacological effects, and relevant research findings, supported by data tables and case studies.

- Chemical Name : this compound

- CAS Number : 10085-81-1

- Molecular Formula : C₁₈H₂₀ClN

- Molecular Weight : 285.81 g/mol

- Boiling Point : 372ºC at 760 mmHg

- Flash Point : 181.1ºC

This compound exhibits its biological effects primarily through:

- Serotonin Receptor Modulation : It blocks central postsynaptic serotonin receptors, which is believed to decrease serotonin turnover in the brain. This mechanism is crucial for its anxiolytic effects, similar to those of diazepam .

- Catecholamine Interaction : The compound has been shown to reduce the turnover of catecholamines such as epinephrine and norepinephrine, contributing to its calming effects .

Pharmacological Effects

-

Anxiolytic Activity :

- Benzoctamine-d3 has demonstrated effectiveness in treating anxiety disorders. Clinical studies indicate that it can achieve similar therapeutic outcomes as diazepam but without the associated respiratory depression .

- A comparative study revealed that a dosage of 30 to 80 mg of benzoctamine was as effective as 6 to 20 mg of diazepam in managing mild anxiety symptoms .

- Sedative Properties :

Clinical Comparisons

A notable clinical study compared the efficacy of benzoctamine with other anxiolytics:

| Drug | Dosage (mg) | Efficacy Comparison |

|---|---|---|

| Benzoctamine | 30 - 80 | Equivalent to Diazepam (6 - 20) |

| Diazepam | 6 - 20 | Standard anxiolytic |

The results demonstrated that while higher doses of benzoctamine are required for similar effects, its safety profile remains superior due to minimal respiratory impact.

Animal Studies

In vivo studies have shown that benzoctamine effectively inhibits head twitch reactions induced by serotonin precursors in mice and rats. This suggests a significant interaction with the serotonergic system:

| Study Type | Findings |

|---|---|

| Mouse Model | Inhibition of head twitch reaction (5-HTP) |

| Rat Model | Antagonism of tryptamine-induced convulsions |

These findings highlight the compound's potential use in managing conditions associated with serotonin dysregulation.

Pharmacokinetics

This compound has a half-life of approximately 2–3 hours, with high oral bioavailability (>90%). It reaches peak plasma concentrations within one hour post-administration. The pharmacokinetic profile supports its use in both acute and chronic anxiety management settings.

属性

IUPAC Name |

1,1,1-trideuterio-N-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPJYSIIKYJREH-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。